molecular formula C27H42NOPS B12509686 N-{[2-(di-tert-butylphosphanyl)phenyl](2-methylphenyl)methyl}-N,2-dimethylpropane-2-sulfinamide

N-{[2-(di-tert-butylphosphanyl)phenyl](2-methylphenyl)methyl}-N,2-dimethylpropane-2-sulfinamide

Cat. No.: B12509686
M. Wt: 459.7 g/mol
InChI Key: WHNCIJDFMHBRLU-UHFFFAOYSA-N
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Description

N-{2-(di-tert-butylphosphanyl)phenylmethyl}-N,2-dimethylpropane-2-sulfinamide is a complex organic compound with a unique structure that includes phosphanyl and sulfinamide functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-(di-tert-butylphosphanyl)phenylmethyl}-N,2-dimethylpropane-2-sulfinamide typically involves multiple steps, starting with the preparation of the phosphanyl and sulfinamide precursors. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity. For instance, the phosphanyl group can be introduced through a reaction involving di-tert-butylphosphine and a suitable aryl halide under palladium-catalyzed conditions.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and the use of continuous flow reactors to enhance efficiency and reduce costs. The purification process might involve techniques like crystallization or chromatography to achieve the desired purity levels.

Chemical Reactions Analysis

Types of Reactions

N-{2-(di-tert-butylphosphanyl)phenylmethyl}-N,2-dimethylpropane-2-sulfinamide can undergo various chemical reactions, including:

    Oxidation: The sulfinamide group can be oxidized to a sulfonamide under specific conditions.

    Reduction: The phosphanyl group can be reduced to a phosphine.

    Substitution: The aromatic rings can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles like bromine for substitution reactions. The conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfinamide group yields a sulfonamide, while reduction of the phosphanyl group results in a phosphine derivative.

Scientific Research Applications

N-{2-(di-tert-butylphosphanyl)phenylmethyl}-N,2-dimethylpropane-2-sulfinamide has several scientific research applications:

    Chemistry: It is used as a ligand in catalysis, particularly in transition metal-catalyzed reactions.

    Biology: The compound’s derivatives are explored for their potential biological activities, including enzyme inhibition.

    Medicine: Research is ongoing to investigate its potential as a therapeutic agent due to its unique structural features.

    Industry: It is used in the development of new materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of N-{2-(di-tert-butylphosphanyl)phenylmethyl}-N,2-dimethylpropane-2-sulfinamide involves its interaction with specific molecular targets. The phosphanyl group can coordinate with transition metals, facilitating catalytic cycles in organic reactions. The sulfinamide group can interact with biological molecules, potentially inhibiting enzymes or modulating biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • N-{2-(di-tert-butylphosphanyl)phenylmethyl}-N,2-dimethylpropane-2-sulfonamide
  • N-{2-(di-tert-butylphosphanyl)phenylmethyl}-N,2-dimethylpropane-2-thioamide

Uniqueness

Compared to similar compounds, N-{2-(di-tert-butylphosphanyl)phenylmethyl}-N,2-dimethylpropane-2-sulfinamide is unique due to its specific combination of phosphanyl and sulfinamide groups

Properties

Molecular Formula

C27H42NOPS

Molecular Weight

459.7 g/mol

IUPAC Name

N-[(2-ditert-butylphosphanylphenyl)-(2-methylphenyl)methyl]-N,2-dimethylpropane-2-sulfinamide

InChI

InChI=1S/C27H42NOPS/c1-20-16-12-13-17-21(20)24(28(11)31(29)27(8,9)10)22-18-14-15-19-23(22)30(25(2,3)4)26(5,6)7/h12-19,24H,1-11H3

InChI Key

WHNCIJDFMHBRLU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1C(C2=CC=CC=C2P(C(C)(C)C)C(C)(C)C)N(C)S(=O)C(C)(C)C

Origin of Product

United States

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